REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[C:4]=1[OH:13].F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25][C:26]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([O:42][CH3:43])=[O:41])[C:27]=1[O:28][C:29]1[CH:35]=[CH:34][CH:33]=[CH:32][C:30]=1[NH2:31].[NH2:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[C:4]=1[O:13][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25][C:26]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([O:42][CH3:43])=[O:41])[C:27]=1[O:28][C:29]1[CH:35]=[CH:34][CH:33]=[CH:32][C:30]=1[NH:31][C:4]([NH:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1)=[O:13]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(C(=O)OC)=CC=C1)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
2-(2-methoxy-6-methoxycarbonylphenoxy)aniline
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
2-(2-methoxy-6-methoxycarbonylphenoxy)aniline
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
COC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C(=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 82% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C(=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |